molecular formula C17H15N3O B2577229 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile CAS No. 2310154-20-0

4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile

Cat. No. B2577229
CAS RN: 2310154-20-0
M. Wt: 277.327
InChI Key: DHAHLMVLXMCVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Scientific Research Applications

Biological Studies

Probing Protein–Ligand Interactions: Researchers use pyrrolo[3,4-d]pyrimidine derivatives as chemical probes to study protein–ligand interactions. These compounds can selectively bind to specific proteins, aiding in target identification and validation.

Fluorescent Probes: Functionalized pyrrolo[3,4-d]pyrimidines can be modified with fluorescent tags. These probes enable visualization of cellular processes, protein localization, and receptor binding.

Future Directions

The future directions of research on “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” and similar compounds could involve further exploration of their potential as allosteric modulators of the M4 muscarinic acetylcholine receptor . This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

4-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-10-14-5-3-13(4-6-14)7-8-17(21)20-11-15-2-1-9-19-16(15)12-20/h1-6,9H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHLMVLXMCVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C#N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile

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